Pentaethylenehexamine
Overview
Description
Pentaethylenehexamine is an organic amine composed of five ethylene groups (-CH₂CH₂-) joined together in a chain by four secondary amine groups (-NH-) and terminated on each end by primary amine groups (-NH₂). It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . This compound is part of the polyethyleneamines category and is often found in commercial mixtures .
Mechanism of Action
Target of Action
Pentaethylenehexamine (PEHA) is an organic amine composed of five ethylene groups joined together in a chain by four secondary amine groups and terminated on each end by primary amine groups . It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . This means it can bind to six different sites on a central atom, making it a versatile ligand for various metal ions .
Mode of Action
As a ligand, PEHA can coordinate with various metal ions such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, or uranium . The coordination of PEHA with these metal ions can result in the formation of various metal complexes . These complexes can have different properties and uses depending on the metal ion involved.
Biochemical Pathways
It’s known that peha can undergo an eschweiler–clarke reaction with formaldehyde and formic acid to substitute all of the amine hydrogen atoms with methyl groups, giving octamethylthis compound (ompeha) . PEHA can also rearrange to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine .
Pharmacokinetics
As an organic amine, it can form ammonium salts by reaction with various acids . This property could potentially influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of PEHA.
Result of Action
Its ability to form various metal complexes suggests that it could potentially influence a wide range of biochemical processes depending on the specific metal ion involved .
Action Environment
The action, efficacy, and stability of PEHA can be influenced by various environmental factors. For instance, its ability to form ammonium salts suggests that the pH of the environment could potentially influence its action . Additionally, the presence of various metal ions in the environment could influence the types of metal complexes that PEHA forms .
Biochemical Analysis
Biochemical Properties
Pentaethylenehexamine plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. It acts as a strong field ligand and can coordinate with metals such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, and uranium . These interactions are crucial in various biochemical processes, including enzyme catalysis and stabilization of biomolecules.
Cellular Effects
This compound has been shown to influence cellular processes significantly. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been used to activate cellulose-based carriers for enzyme immobilization, which can impact cellular functions by altering enzyme activity . Additionally, it has been observed to cause genetic mutations in bacterial and Drosophila models, indicating its potential impact on gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can undergo reactions such as the Eschweiler–Clarke reaction, where all amine hydrogen atoms are substituted with methyl groups, forming octamethylthis compound . This compound can also rearrange to form other derivatives, such as N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine . These molecular transformations can influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is known to be extremely toxic to aquatic organisms and may cause long-term effects in the aquatic environment . Studies have shown that it can produce long-term effects in laboratory settings, although detailed information on its stability and degradation is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to be toxic, causing adverse effects such as irritation, sensitization, and corrosion in short-term tests in animals . There is limited information on the subchronic or chronic effects of exposure to this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its use in ion exchange resins and carbon dioxide capture . It can form ammonium salts by reacting with various acids, and these salts can be used in different biochemical processes. The metabolic pathways involving this compound are crucial for its applications in industrial and environmental settings.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been used in the preparation of lectin-affinity adsorbents and enzyme immobilization, indicating its role in cellular transport and distribution . These interactions can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound has been shown to localize to specific subcellular compartments, such as lysosomes, when used in the synthesis of carbon dots . Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules. The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biochemical properties.
Preparation Methods
Pentaethylenehexamine can be synthesized through the stepwise reaction of small molecule ethyleneamines (such as ethylenediamine) with aziridine . The process involves the formation of intermediate compounds, which are then further reacted to form this compound. Industrial production methods often involve the use of tosylate salts to separate the linear molecule from branched and cyclic polyamines, as the linear form is less soluble .
Chemical Reactions Analysis
Pentaethylenehexamine undergoes various chemical reactions, including:
Eschweiler–Clarke Reaction: Reacts with formaldehyde and formic acid to substitute all amine hydrogen atoms with methyl groups, forming octamethylthis compound.
Rearrangement: Can rearrange to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine.
Salt Formation: Forms ammonium salts by reacting with acids such as chloride, sulfate, nitrate, naphthalene-2-sulfonate, and tosylate.
Scientific Research Applications
Pentaethylenehexamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentaethylenehexamine is similar to other polyethyleneamines such as:
Tetraethylenepentamine: Composed of four ethylene groups and five amine groups.
Triethylenetetramine: Composed of three ethylene groups and four amine groups.
This compound is unique due to its higher number of ethylene and amine groups, which enhances its ability to form stable complexes with a wider range of metal ions and participate in more diverse chemical reactions .
Properties
IUPAC Name |
N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHROXHEILXKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCNCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6 | |
Record name | PENTAETHYLENEHEXAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025843 | |
Record name | Pentaethylenehexamine | |
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Molecular Weight |
232.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid | |
Record name | PENTAETHYLENEHEXAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |
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Boiling Point |
662 to 734 °F at 760 mmHg (USCG, 1999) | |
Record name | PENTAETHYLENEHEXAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | PENTAETHYLENEHEXAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | PENTAETHYLENEHEXAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1 at 68 °F (USCG, 1999) | |
Record name | PENTAETHYLENEHEXAMINE | |
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CAS No. |
4067-16-7 | |
Record name | PENTAETHYLENEHEXAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentaethylenehexamine | |
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Record name | Pentaethylenehexamine | |
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Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |
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Record name | Pentaethylenehexamine | |
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Record name | 3,6,9,12-tetraazatetradecamethylenediamine | |
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Record name | PENTAETHYLENEHEXAMINE | |
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